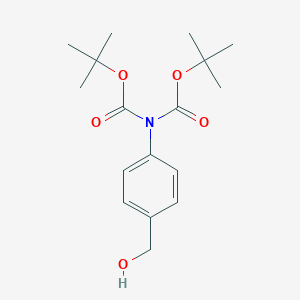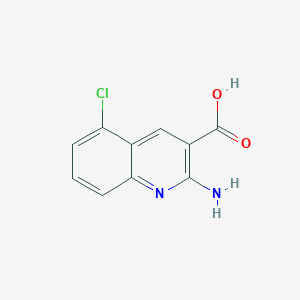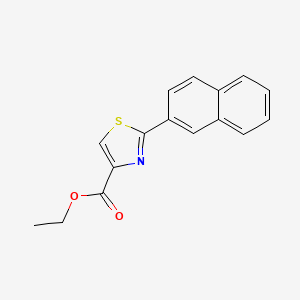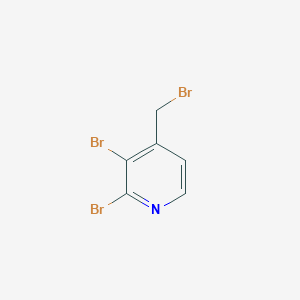
7-Iodoindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoindolizine can be achieved through various methods. One common approach involves the direct lithiation of indolizines followed by iodination. For instance, 2-substituted indolizines can be selectively lithiated at the 5th position, and subsequent reactions with iodine electrophiles yield this compound . Another method involves a one-pot reaction using substituted acetophenone, acetic acid, pyridine, and molecular iodine .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: It can undergo cycloaddition reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki reactions, while copper catalysts and terminal alkynes are used in Sonogashira reactions.
Cycloaddition: Electron-deficient alkenes or alkynes are used as dienophiles under thermal or catalytic conditions.
Major Products:
Substitution Reactions: Products include azidoindolizines and cyanoindolizines.
Cross-Coupling Reactions: Products include biaryl and alkynyl derivatives.
Cycloaddition Reactions: Products include polycyclic indolizine derivatives.
科学的研究の応用
7-Iodoindolizine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Iodoindolizine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets . In material science, its unique electronic structure allows it to participate in various photophysical processes, making it suitable for use in optoelectronic devices .
類似化合物との比較
5-Iodoindolizine: Similar in structure but with the iodine atom at the 5th position.
2-Iodoindolizine: Similar in structure but with the iodine atom at the 2nd position.
7-Bromoindolizine: Similar in structure but with a bromine atom instead of iodine at the 7th position.
Uniqueness: The iodine atom at the 7th position provides distinct electronic and steric effects compared to other halogenated indolizines, making it a valuable compound for various synthetic and research purposes .
特性
分子式 |
C8H6IN |
|---|---|
分子量 |
243.04 g/mol |
IUPAC名 |
7-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChIキー |
IXMHKHJWCDGROA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CC(=CC2=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)
![1-(6-Aminobenzo[D][1,3]dioxol-5-YL)-4-hydroxybutan-1-one](/img/structure/B13663444.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)
![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)





![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


